molecular formula C6H11ClFN B2916288 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2490432-81-8

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B2916288
CAS No.: 2490432-81-8
M. Wt: 151.61
InChI Key: CRDSLVVMSFWORD-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine featuring a seven-membered ring system with a fused cyclopropane moiety. The fluorine atom at the 1-position and the protonated tertiary amine (as a hydrochloride salt) contribute to its unique physicochemical and pharmacological properties. Key characteristics include:

  • Molecular Formula: C₇H₁₁ClFN
  • Molecular Weight: 163.62 g/mol .
  • Structural Features: The bicyclo[4.1.0]heptane scaffold imposes conformational rigidity, while the fluorine substituent enhances metabolic stability and influences electronic properties. The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug development .

Properties

IUPAC Name

1-fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-3-5(6)1-2-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSLVVMSFWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of a suitable precursor with a fluorinating agent. One common method involves the use of a bicyclic amine as the starting material, which is then reacted with a fluorinating reagent under controlled conditions to introduce the fluorine atom. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, along with optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation or reduction states of the compound .

Scientific Research Applications

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azabicyclo Derivatives

6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
  • CAS : 1215071-13-8
  • Molecular Formula : C₅H₇ClF₂N
  • Key Differences : Smaller bicyclo[3.1.0]hexane ring system with two fluorine atoms at the 6-position. The reduced ring size may limit steric interactions but enhance metabolic stability due to difluoro substitution. Molecular weight: 163.57 g/mol .
6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride
  • CAS : 1638761-34-8
  • Molecular Formula : C₆H₉ClF₂N
  • Key Differences : Larger bicyclo[3.2.0]heptane system with difluoro substitution. The elongated ring structure could alter binding pocket compatibility in biological targets compared to the [4.1.0] system .
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 2231675-25-3
  • Molecular Formula : C₈H₁₂ClF₃N
  • Molecular weight: 214.64 g/mol .

Halogen-Substituted Derivatives

7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 1803584-25-9
  • Molecular Formula : C₈H₁₃Cl₃N
  • Key Differences : Dichloro and methyl substituents increase steric bulk and lipophilicity, likely improving membrane permeability but reducing solubility. Molecular weight: 248.56 g/mol .
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 1807912-35-1
  • Molecular Formula : C₇H₁₂Br₂ClN
  • Molecular weight: 305.44 g/mol .

Oxygen-Containing Analogues

7-Oxa-3-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 1956340-71-8
  • Molecular Formula: C₆H₁₀ClNO
  • Key Differences : Replacement of a carbon with oxygen introduces hydrogen-bonding capability, improving solubility but reducing basicity compared to the fluorine-substituted analogue. Molecular weight: 155.60 g/mol .
2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
  • CAS : 1354952-28-5
  • Molecular Formula: C₆H₁₀ClNO

Pharmacologically Active Analogues

6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane
  • Key Features : Demonstrates potent triple reuptake inhibition (SERT, NET, DAT) with high bioavailability and brain penetration. The dichlorophenyl group enhances aromatic interactions in binding pockets, a design strategy that could inform modifications to the fluorine-substituted compound .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Fluoro-3-azabicyclo[4.1.0]heptane HCl EN300-27115135 C₇H₁₁ClFN 163.62 Fluorine at 1-position High rigidity, improved metabolic stability
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl 1215071-13-8 C₅H₇ClF₂N 163.57 Difluoro at 6-position Smaller ring, enhanced stability
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HCl 1803584-25-9 C₈H₁₃Cl₃N 248.56 Dichloro, methyl High lipophilicity, potential CNS activity
7-Oxa-3-azabicyclo[4.1.0]heptane HCl 1956340-71-8 C₆H₁₀ClNO 155.60 Oxygen at 7-position Improved solubility, hydrogen bonding
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane N/A C₁₅H₁₈Cl₂N₂O 325.22 Dichlorophenyl, methoxymethyl Triple reuptake inhibition, high bioavailability

Research Implications

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity and small size favor metabolic stability and target selectivity, whereas bulkier halogens (Cl, Br) may improve binding affinity but reduce solubility .
  • Ring Size and Substituents : Bicyclo[4.1.0]heptane derivatives balance rigidity and adaptability for receptor interactions, while smaller rings (e.g., [3.1.0]) may limit steric compatibility .
  • Pharmacological Potential: The success of dichlorophenyl-substituted analogues as reuptake inhibitors suggests that strategic substitutions on the bicyclic scaffold can yield compounds with diverse therapeutic applications .

Biological Activity

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride (CAS Number: 2490432-81-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C₆H₁₁ClFN, with a molecular weight of 151.61 g/mol. Its structure can be represented as follows:

C6H10FNClH\text{C}_6\text{H}_{10}\text{FN}\cdot \text{ClH}

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and dopamine (DA) receptors. Research indicates that derivatives of this compound can act as inhibitors of these receptors, which may contribute to their therapeutic effects in various neurological disorders .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description References
Serotonin Receptor Inhibition Inhibits serotonin receptors, potentially useful in treating mood disorders ,
Dopamine Receptor Modulation Modulates dopamine receptor activity, relevant for neuropsychiatric conditions ,
Neuroprotective Effects Exhibits neuroprotective properties in various models of neuronal injury ,
Antimicrobial Activity Shows potential antimicrobial effects against certain bacterial strains

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Study : A study published in Neuroscience Letters demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The research highlighted its potential as a therapeutic agent in neurodegenerative diseases .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound, revealing significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results suggest that it could be developed into a novel antimicrobial agent .
  • Receptor Binding Affinity : Research conducted on various azabicyclo compounds indicated that this compound has a high binding affinity for serotonin receptors, which correlates with its antidepressant-like effects observed in animal models .

Q & A

What synthetic methodologies are most effective for constructing the bicyclo[4.1.0]heptane core in 1-fluoro-3-azabicyclo[4.1.0]heptane hydrochloride?

Basic Research Focus : Core synthesis strategies.
Methodological Answer :
The bicyclo[4.1.0]heptane scaffold can be synthesized via cyclopropanation or ring-closing reactions. For example, Portoghese’s synthesis of a related azabicyclo compound (Scheme 1, ) uses trans-4-hydroxy-L-proline as a starting material. Key steps include:

  • Protection/deprotection : Benzoylation (NaOH, benzoyl chloride) and tosylation (TsCl, pyridine) to stabilize intermediates.
  • Cyclization : LiBH4 reduction followed by acid-catalyzed ring closure.
  • Hydrogenation : 10% Pd/C under H2 to finalize the bicyclic structure .
    For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution (e.g., KF in polar aprotic solvents) are commonly employed.

How can stereochemical purity be ensured during the synthesis of 1-fluoro-3-azabicyclo[4.1.0]heptane hydrochloride?

Advanced Research Focus : Chirality control and enantiomeric excess (EE).
Methodological Answer :
Stereochemical integrity requires:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., trans-4-hydroxy-L-proline in ) to guide stereochemistry.
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclopropanation.
  • Analytical validation : Chiral HPLC (as in ) with columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol for EE determination. X-ray crystallography (e.g., ) can confirm absolute configuration .

What analytical techniques are critical for characterizing 1-fluoro-3-azabicyclo[4.1.0]heptane hydrochloride, and how should they be optimized?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • NMR : ¹⁹F NMR to confirm fluorine position (δ ~ -200 ppm for aliphatic F). ¹H/¹³C NMR for bicyclo ring protons (e.g., bridgehead protons at δ 2.5–3.5 ppm).
  • LC-MS : Reverse-phase C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]+ ions for molecular weight confirmation.
  • Elemental analysis : Verify chloride content via argentometric titration ( ) or ion chromatography .

How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo activity) for this compound?

Advanced Research Focus : Data discrepancy analysis.
Methodological Answer :
Contradictions may arise from:

  • Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess degradation.
  • Off-target effects : Use radioligand binding assays (e.g., ’s PCP receptor model) to screen for cross-reactivity.
  • Formulation issues : Evaluate salt form impact (hydrochloride vs. free base) on solubility (e.g., shake-flask method) and bioavailability .

What strategies are recommended for scaling up the synthesis while maintaining yield and purity?

Advanced Research Focus : Process optimization.
Methodological Answer :

  • Flow chemistry : Continuous flow systems for exothermic steps (e.g., fluorination) to improve heat dissipation.
  • Crystallization control : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance hydrochloride salt purity.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) for cyclopropanation using response surface methodology .

How can computational modeling aid in predicting the biological activity of this compound?

Advanced Research Focus : In silico prediction.
Methodological Answer :

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., NMDA receptors) to predict binding affinity.
  • QSAR models : Train models on bicycloamine datasets to correlate structural features (e.g., logP, polar surface area) with activity.
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

What are the best practices for stability testing under varying storage conditions?

Basic Research Focus : Degradation profiling.
Methodological Answer :

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC (’s method: 1.0 mL/min flow, 25°C column temperature).
  • Degradant identification : LC-HRMS (Orbitrap) with fragmentation patterns matched to synthetic standards.
  • Package optimization : Use amber glass vials with desiccants (silica gel) for long-term storage .

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